N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c21-16(20-17-19-13-3-1-2-4-14(13)24-17)11-5-7-18-15(9-11)22-12-6-8-23-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGWYLGGYBAEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Pyridine Ring: The benzothiazole intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction.
Introduction of the Thiolane Ring: The thiolane ring can be introduced via a nucleophilic substitution reaction using a thiolane derivative.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the field of electronics as a component of organic semiconductors.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzothiazole ring is known to interact with various biological targets, while the pyridine and thiolane rings can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Scaffold Variations
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and biological activities:
Key Observations:
- Benzothiazole vs.
- Positional Isomerism: The target compound’s pyridine-4-carboxamide differs from the nicotinamide (pyridine-3-carboxamide) in , altering electronic distribution and hydrogen-bonding capacity .
- Linker Groups: Urea-linked benzothiazoles () exhibit distinct pharmacodynamic profiles compared to carboxamide-linked analogs due to differences in hydrogen-bond donor/acceptor properties .
Physicochemical Properties
- Lipophilicity: The thiolan-3-yloxy group (logP ≈ 1.5–2.0) in the target compound likely increases lipophilicity compared to ’s polar substituted phenyl/furan groups (logP ≈ 0.5–1.5).
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features:
- Benzothiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial properties.
- Thiolane ring : Adds to the compound's reactivity and potential biological interactions.
- Pyridine carboxamide group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of 357.45 g/mol. The structure is critical for its interaction with biological targets.
Biological Activity Overview
Research indicates that N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide exhibits significant biological activities, particularly in cancer treatment and antimicrobial applications.
Anticancer Activity
A notable study evaluated similar benzothiazole derivatives that demonstrated promising anticancer effects. For instance, compounds with a benzothiazole moiety were shown to activate procaspase-3, leading to apoptosis in cancer cells such as U937 and MCF-7 lines . The presence of the benzothiazole ring is crucial for this activity as it enhances the binding affinity to cellular targets.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| 8j | U937 | Procaspase-3 activation | 5.0 |
| 8k | MCF-7 | Procaspase-3 activation | 4.5 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related benzothiazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The precise mechanism through which N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide exerts its biological effects involves:
- Enzyme Inhibition : Binding to specific enzymes involved in cell proliferation or survival.
- Receptor Modulation : Interacting with cellular receptors to alter signal transduction pathways.
- Induction of Apoptosis : Activating caspases that lead to programmed cell death.
Structure-Activity Relationships (SAR)
Research highlights that modifications to the benzothiazole and pyridine rings can significantly affect biological activity:
- Electron-withdrawing groups enhance anticancer activity by increasing the electrophilicity of the compound.
- Hydrophobic substituents can improve membrane permeability, enhancing bioavailability.
Case Studies
Recent studies have focused on synthesizing derivatives of N-(1,3-benzothiazol-2-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide to optimize its biological properties:
-
Synthesis and Evaluation : A series of derivatives were synthesized and tested for their anticancer properties against various cell lines. Compounds with additional fluorine substitutions showed improved efficacy against H5N1 influenza virus and SARS-CoV-2 .
Table 2: Biological Activity Against Viruses
Compound Virus Type IC50 (µM) 8h H5N1 0.5 8f SARS-CoV-2 10.52 - Mechanistic Studies : Further investigations into the mechanism revealed that certain derivatives could induce apoptosis through caspase activation pathways .
Q & A
Q. Characterization :
- NMR : Confirm amide bond formation (δ ~10-12 ppm for NH in H NMR) and aromatic protons.
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]) .
- IR : Identify carbonyl stretches (~1650-1700 cm) and benzothiazole C=N vibrations (~1600 cm) .
Basic: Which spectroscopic techniques are essential for confirming the molecular structure of this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- H/C NMR :
- Pyridine ring protons (δ 7.5-8.5 ppm) and benzothiazole protons (δ 7.8-8.3 ppm).
- Thiolan-3-yloxy group: methine proton (δ ~4.5-5.0 ppm) and methylene protons (δ ~2.5-3.5 ppm) .
- High-Resolution MS : Confirm exact mass (e.g., calculated vs. observed [M+H]).
- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Advanced: How can researchers employ X-ray crystallography with SHELX refinement to resolve structural ambiguities in this benzothiazole derivative?
Methodological Answer:
- Data Collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100-150 K.
- Structure Solution : Apply direct methods (SHELXS) for phase determination.
- Refinement : Use SHELXL for full-matrix least-squares refinement. Prioritize:
- Validation : Check R-factors (R1 < 0.05 for high-resolution data) and residual electron density maps.
Advanced: What computational approaches (e.g., 3D-QSAR) are suitable for elucidating structure-activity relationships in analogues of this compound?
Methodological Answer:
- 3D-QSAR Workflow :
- Alignment : Superpose molecules using common scaffolds (e.g., benzothiazole-pyridine core).
- Descriptor Generation : Calculate steric, electrostatic, and hydrophobic fields (e.g., using GRID or CoMFA).
- Model Validation : Use cross-validation (q > 0.5) and external test sets (r > 0.6) .
- Case Study : For anti-inflammatory activity, prioritize substituents at the thiolan-3-yloxy group that enhance steric bulk near the pyridine ring .
Advanced: How should researchers design experiments to address discrepancies between in vitro potency and cellular efficacy observed with this compound?
Methodological Answer:
- Membrane Permeability : Assess via PAMPA (Parallel Artificial Membrane Permeability Assay).
- Metabolic Stability : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., thiolan ring oxidation).
- Off-Target Profiling : Screen against kinase panels or GPCRs to rule out non-specific binding .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS .
Basic: What pharmacological screening protocols are recommended for initial evaluation of this compound's bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Target PFOR (Pyruvate:Ferredoxin Oxidoreductase) for antimicrobial activity (IC determination via NADH oxidation).
- Kinase inhibition profiling (e.g., EGFR, VEGFR2) at 10 µM .
- Cytotoxicity : Use MTT assay on HEK-293 or HepG2 cells (48-hour exposure, IC calculation) .
Advanced: What strategies optimize the synthetic yield of this compound while maintaining regioselectivity in heterocyclic ring formation?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki couplings to minimize byproducts.
- Solvent Effects : Use DMF for polar intermediates or toluene for high-temperature reactions.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 120°C vs. 24 hrs conventional) .
- Case Study : A 15% yield increase was achieved by replacing THF with DCE (1,2-dichloroethane) in benzothiazole-amide coupling .
Advanced: How can intermolecular interactions revealed by crystallographic studies inform salt/cocrystal design for improved solubility?
Methodological Answer:
- Hydrogen Bond Analysis : Identify potential H-bond donors (e.g., amide NH) and acceptors (e.g., pyridine N).
- Coformer Selection : Pair with carboxylic acids (e.g., succinic acid) to form robust synthons.
- Case Study : Centrosymmetric dimers via N–H···N bonds (as in ) suggest that coformers disrupting this motif may enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
